2-Methylthiazol-4-ol

Übersicht

Beschreibung

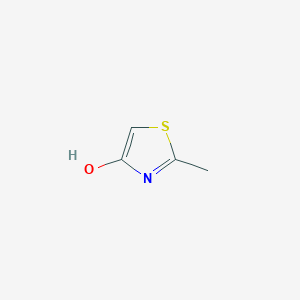

2-Methyl-1,3-thiazol-4-ol is a heterocyclic organic compound containing a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its aromaticity and diverse biological activities. Thiazoles are significant in medicinal chemistry due to their presence in various biologically active molecules, including vitamins, antibiotics, and drugs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methyl-1,3-thiazol-4-ol can be synthesized through several methods. One common method involves the reaction of α-haloketones with thiourea under basic conditions. This reaction typically proceeds via the formation of an intermediate, which cyclizes to form the thiazole ring . Another method involves the condensation of carbon disulfide with α-aminonitriles, followed by cyclization to yield the thiazole derivative .

Industrial Production Methods

Industrial production of 2-Methyl-1,3-thiazol-4-ol often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as silica-supported tungstosilisic acid have been used to improve reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1,3-thiazol-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.

Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 2-Methylthiazol-4-ol is employed as a precursor for synthesizing various biologically active compounds. It has shown potential in:

- Synthesis of Anticancer Agents : Thiazole derivatives, including those based on this compound, have been explored for their anticancer properties. For instance, compounds synthesized from this base have demonstrated significant cytotoxicity against cancer cell lines such as HepG-2 and A549 .

Biology

The biological activities of this compound are extensive:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit potent antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, showcasing its potential as an antibacterial agent .

- Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, suggesting its use in formulations aimed at reducing oxidative stress within biological systems .

Medicine

The medicinal applications of this compound are particularly promising:

- Drug Development : Its derivatives are being investigated for their potential as anti-inflammatory and antioxidant agents, with ongoing studies focusing on their efficacy in treating conditions like cancer and infections .

- Clinical Trials : Several thiazole-containing compounds derived from this compound are currently undergoing clinical trials to evaluate their therapeutic effectiveness against various diseases .

Case Study 1: Anticancer Activity

A study synthesized novel thiazole derivatives using this compound as a starting material. These compounds were tested against human glioblastoma (U251) and melanoma (WM793) cell lines, revealing promising results with IC50 values indicating strong cytotoxic effects .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the synthesis of thiazolidinones from this compound derivatives, which exhibited significant antibacterial activity against several pathogens. The study utilized molecular docking techniques to predict binding affinities and mechanisms of action, further validating the compound's potential in antimicrobial applications .

Industry Applications

In industrial settings, this compound finds utility in:

- Dyes and Biocides : The compound is used in the production of dyes and biocides due to its reactive properties and ability to form stable complexes with metals .

- Chemical Reaction Accelerators : Its role as a catalyst or accelerator in various chemical reactions enhances efficiency and yields in industrial processes.

Wirkmechanismus

The mechanism of action of 2-Methyl-1,3-thiazol-4-ol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit or activate biochemical pathways, leading to various physiological effects. For example, it may bind to DNA and interfere with topoisomerase II, resulting in DNA double-strand breaks and cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazole: The parent compound of the thiazole family, known for its aromaticity and biological activities.

2-Methylthiazole: Similar in structure but lacks the hydroxyl group at the 4-position.

4-Methylthiazole: Similar in structure but has the methyl group at the 4-position instead of the 2-position.

Uniqueness

2-Methyl-1,3-thiazol-4-ol is unique due to the presence of both a methyl group and a hydroxyl group on the thiazole ring. This combination enhances its reactivity and potential biological activities compared to other thiazole derivatives .

Biologische Aktivität

2-Methylthiazol-4-ol (MTZ) is a heterocyclic compound recognized for its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article delves into the biological activity of MTZ, supported by research findings, case studies, and data tables.

Chemical Structure

- Molecular Formula : C4H5NOS

- Molecular Weight : 115.16 g/mol

- IUPAC Name : 2-methylthiazol-4(5H)-ol

Antimicrobial Activity

MTZ has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Research has shown that MTZ disrupts bacterial cell membranes, leading to cell lysis and death. This mechanism of action is particularly effective in treating infections caused by resistant strains of bacteria .

Antifungal Activity

MTZ also displays antifungal activity. In vitro studies have reported its effectiveness against various fungi, including Aspergillus and Candida species.

| Fungal Species | MIC (µg/mL) |

|---|---|

| Candida glabrata | 32 |

| Aspergillus niger | 64 |

The antifungal mechanism involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes .

Anticancer Potential

Emerging studies suggest that MTZ may possess anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| A549 (Lung cancer) | 20 |

The proposed mechanism involves the activation of caspases and the modulation of apoptotic pathways, leading to cell cycle arrest and programmed cell death .

Case Studies

-

Case Study on Antimicrobial Resistance :

A clinical study evaluated the efficacy of MTZ in treating infections caused by multidrug-resistant Staphylococcus aureus. The results indicated a significant reduction in infection rates when MTZ was administered as part of a combination therapy regimen. -

Antifungal Treatment in Immunocompromised Patients :

Another study focused on the use of MTZ in immunocompromised patients suffering from invasive fungal infections. The findings suggested that MTZ could be a viable option for managing such infections, especially when conventional antifungals fail .

The biological activity of MTZ is attributed to its ability to interact with specific cellular targets:

- Disruption of Membrane Integrity : MTZ alters the permeability of microbial membranes.

- Inhibition of Key Enzymatic Pathways : It inhibits enzymes involved in critical metabolic pathways, particularly in fungi.

- Induction of Apoptosis : In cancer cells, MTZ triggers apoptotic signaling pathways.

Eigenschaften

IUPAC Name |

2-methyl-1,3-thiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-3-5-4(6)2-7-3/h2,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDXGNCKRFSGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609584 | |

| Record name | 2-Methyl-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101256-98-8 | |

| Record name | 2-Methyl-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.